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Compound of Interest

Compound Name:
Ethyl 2-acetyl-3-

(dimethylamino)acrylate

Cat. No.: B151985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
acetyl-3-(dimethylamino)acrylate (CAS No: 51145-57-4, Molecular Weight: 185.22 g/mol ).

The information presented herein is crucial for the identification, characterization, and quality

control of this compound in research and development settings. While detailed experimental

spectra are not publicly available in extensive databases, this guide compiles available data

and provides general experimental protocols for obtaining the necessary spectroscopic

information.

Chemical Structure and Properties
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a functionalized acrylate with the following

structure:

Molecular Formula: C₉H₁₅NO₃

Key physical properties reported for this compound include a melting point of 41-44 °C and a

boiling point of 128 °C at 0.2 mmHg.
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The following tables summarize the expected and reported spectroscopic data for Ethyl 2-
acetyl-3-(dimethylamino)acrylate. It is important to note that specific spectral values can vary

slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.8 s 1H =CH-N

4.1 - 4.3 q 2H -O-CH₂-CH₃

2.9 - 3.2 s 6H -N(CH₃)₂

2.2 - 2.4 s 3H -C(O)-CH₃

1.2 - 1.4 t 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~195 C=O (acetyl)

~168 C=O (ester)

~155 =CH-N

~105 =C(CO)-

~60 -O-CH₂-CH₃

~40 -N(CH₃)₂

~30 -C(O)-CH₃

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
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Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2980 - 2850 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (acetyl ketone)

~1650 Strong
C=O stretch (α,β-unsaturated

ester)

~1600 Strong C=C stretch (enamine)

~1250 Strong C-O stretch (ester)

~1100 Strong C-N stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z Interpretation

185 [M]⁺ (Molecular ion)

170 [M - CH₃]⁺

156 [M - C₂H₅]⁺

142 [M - OC₂H₅]⁺

114 [M - N(CH₃)₂ - C₂H₅]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific batch of

Ethyl 2-acetyl-3-(dimethylamino)acrylate should be documented as follows.

NMR Spectroscopy
A sample of the compound (~10-20 mg) should be dissolved in an appropriate deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on
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a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR. Chemical shifts

are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or

viscous oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of

4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data can be acquired using various ionization techniques, such as Electron

Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the

mass spectrometer, and the resulting fragmentation pattern is analyzed. For ESI-MS, the

sample is dissolved in a suitable solvent and infused into the instrument. The mass-to-charge

ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like Ethyl 2-acetyl-3-(dimethylamino)acrylate.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Characterization

Synthesis of Ethyl
2-acetyl-3-(dimethylamino)acrylate

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Validation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-acetyl-3-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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